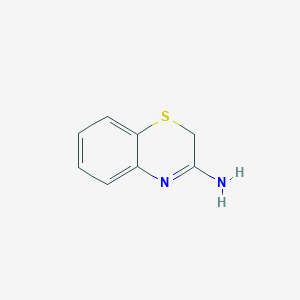

2H-1,4-benzothiazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-1,4-benzothiazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZQHWWTOVFQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356151 | |

| Record name | 2H-1,4-benzothiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65242-80-0 | |

| Record name | 2H-1,4-benzothiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,4 Benzothiazin 3 Amine and Analogues

Classical Synthetic Pathways

Classical synthetic routes to 1,4-benzothiazine derivatives are well-established and typically involve the reaction of 2-aminothiophenol (B119425) with bifunctional reagents, leading to the formation of the heterocyclic ring system. nih.gov These methods often provide good yields and allow for the introduction of a variety of substituents.

Cyclization Reactions of Aminothiols with Carbonyl/Carboxyl Compounds

A cornerstone in the synthesis of 1,4-benzothiazines is the cyclization reaction between 2-aminothiophenols and various carbonyl or carboxyl compounds. nih.gov This approach leverages the nucleophilic character of both the amino and thiol groups of 2-aminothiophenol to react with electrophilic centers, ultimately leading to ring closure. The choice of the carbonyl or carboxyl-containing reactant dictates the substitution pattern and functionalization of the resulting benzothiazine ring.

Condensation with α-Halocarbonyl Compounds (e.g., chloroacetyl chloride, bromopyruvates, ethyl 2-bromoalkanoates)

The reaction of 2-aminothiophenol with α-halocarbonyl compounds represents a versatile and widely employed method for the synthesis of 1,4-benzothiazine derivatives. rjptonline.orgtandfonline.com This reaction proceeds through initial S-alkylation of the thiophenol by the α-halocarbonyl compound, followed by an intramolecular cyclization involving the amino group and the carbonyl function.

For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride can lead to the formation of 2-chloromethyl-benzothiazole, which can be a precursor for further derivatization. mdpi.comresearchgate.net One reported method involves carrying out this condensation in acetic acid under microwave irradiation for a short duration, offering an efficient and environmentally friendlier alternative to traditional heating. mdpi.com

The reaction of 2-aminothiophenols with bromopyruvates and ethyl 2-bromoalkanoates provides access to 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one derivatives. nih.gov These reactions are often carried out in the presence of a base or in an ionic liquid medium. researchgate.nettandfonline.com The use of ionic liquids, such as 1-octyl-3-methylimidazolium nitrate (B79036) ([omim][NO3]), has been shown to facilitate the reaction at room temperature in high yields without the need for additional bases or additives. researchgate.net This green chemistry approach also allows for the recovery and reuse of the ionic liquid. researchgate.net

A study demonstrated the synthesis of 3-substituted-2H-1,4-benzothiazines by reacting ω-bromoketones with o-aminothiophenol in the presence of a sulfonic acid functionalized nano-γ-Al2O3 catalyst in ethanol (B145695) at reflux temperature. nih.gov This method offers good to excellent yields, short reaction times, and a recyclable catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol | Chloroacetyl chloride | Acetic acid (microwave) | 2-Chloromethyl-benzothiazole | High | mdpi.com |

| 2-Aminothiophenol | Ethyl 2-bromoacetate | [omim][NO3] | 2H-1,4-Benzothiazin-3(4H)-one | 98% | researchgate.net |

| o-Aminothiophenol | 2-Bromo-1-phenyl-ethanone | Sulfonic acid functionalized nano-γ-Al2O3 / EtOH | 3-Phenyl-2H-1,4-benzothiazine | 96% | nih.gov |

| 2-Aminothiophenol | Ethyl 2-bromoalkanoates | Ionic Liquid | 2H-Benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one derivatives | High | nih.gov |

Reaction with Maleic Anhydride (B1165640)

The reaction of 2-aminothiophenol with maleic anhydride is a well-documented route for the synthesis of 1,4-benzothiazine derivatives containing a carboxylic acid functional group. rjptonline.orgmdpi.org The reaction typically proceeds through the formation of an intermediate o-mercaptomaleanilic acid, which then undergoes cyclization to yield (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. rjptonline.orgnih.gov This reaction can be carried out in solvents like diethyl ether. rjptonline.org Further transformations of the resulting product can be performed to generate a variety of other benzothiazine analogues. cbijournal.com For example, treatment of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with thionyl chloride can yield either the corresponding acid chloride or a lactone, 3,3a-dihydro-2H-furo[3,2-b] Current time information in Bangalore, IN.researchgate.netbenzothiazin-2-one. mdpi.org

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | Maleic anhydride | Diethyl ether | 1,4-Benzothiazine-2-acetic acid | rjptonline.org |

| 2-Aminothiophenol | Maleic anhydride | Ethanol, conc. H2SO4 (sonication) | 3,4-Dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine | rasayanjournal.co.in |

Condensation with β-Diketones

The condensation of 2-aminothiophenols with β-diketones is a versatile method for synthesizing 2,3-disubstituted 1,4-benzothiazines. cbijournal.comopenmedicinalchemistryjournal.com This reaction can be facilitated by various catalysts and reaction conditions. For instance, the use of a biocatalyst like baker's yeast in methanol (B129727) at ambient temperature has been reported for the synthesis of 4H-1,4-benzothiazines. cbijournal.com The reaction rate can be significantly accelerated by using ultrasonic irradiation. openmedicinalchemistryjournal.com

Alternatively, the reaction can be carried out in dimethylsulfoxide (DMSO), followed by oxidation with hydrogen peroxide in glacial acetic acid to yield 4H-1,4-benzothiazine sulfone derivatives. cbijournal.com Microwave-assisted synthesis using basic alumina (B75360) as a solid support has also been employed to achieve this transformation efficiently. rjptonline.orgopenmedicinalchemistryjournal.com More recently, the use of oxidants like meta-perchlorobenzoic acid (m-CPBA) and 2-iodoxybenzoic acid (2-IBX) in a one-pot cyclocondensation has been developed. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | Baker's yeast, Methanol | 4H-1,4-Benzothiazines | cbijournal.com |

| Substituted 2-Aminothiophenols | 1,3-Dicarbonyl compounds | DMSO, then H2O2/Glacial acetic acid | 4H-1,4-Benzothiazine sulfone derivatives | cbijournal.com |

| 2-Aminobenzenethiol | β-Ketoester/β-Diketones | Basic alumina, Microwave | 4H-1,4-Benzothiazine | rjptonline.orgopenmedicinalchemistryjournal.com |

| 2-Aminothiophenol | 1,3-Dicarbonyls/Diketones | m-CPBA or 2-IBX | 2,3-Disubstituted 1,4-Benzothiazines | rasayanjournal.co.in |

Reaction with α-Cyano-β-alkoxy Carbonyl Epoxides

A regioselective synthesis of 1,4-benzothiazines can be achieved through the reaction of 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides. rjptonline.orgcbijournal.com This reaction is typically performed by refluxing the reactants in acetonitrile (B52724). cbijournal.comacgpubs.org The strong nucleophilicity of the sulfur atom in 2-aminothiophenol leads to a regioselective opening of the epoxide ring, followed by cyclization involving the amino group. acgpubs.org This method allows for the synthesis of functionalized 1,4-benzothiazines with good yields. acgpubs.org The reaction proceeds regioselectively, with the sulfur atom attacking the less substituted carbon of the epoxide. acgpubs.org

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | α-Cyano-β-alkoxy carbonyl epoxides | Acetonitrile, Reflux | 1,4-Benzothiazines | cbijournal.comacgpubs.org |

Electrochemical Synthesis Approaches for Benzothiazine Salts

In a move towards more sustainable and environmentally friendly synthetic methods, electrochemical approaches for the synthesis of benzothiazine salts have been explored. researchgate.netmdpi.com One such method involves the intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides to form 4H-1,3-benzothiazines. mdpi.comnih.gov This electrochemical ring closure is carried out by electrolyzing a solution of the thioamide in acetonitrile with a supporting electrolyte like nBu4NClO4 at a constant voltage. mdpi.com Carbon plates are used as both the cathode and anode. mdpi.com This method offers an economical and greener alternative to classical synthetic pathways. researchgate.netmdpi.com

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-benzylbenzenecarbothioamides | Acetonitrile, nBu4NClO4, Constant voltage (6.5 V), Carbon plates (cathode and anode) | 4H-1,3-Benzothiazine salts | mdpi.com |

Oxidative Cyclocondensation Methods

Oxidative cyclocondensation is a prominent strategy for synthesizing 1,4-benzothiazine derivatives. This method typically involves the reaction of 2-aminobenzenethiols with β-dicarbonyl compounds or their equivalents, followed by an oxidative cyclization step.

One common approach is the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. asianpubs.org The reaction is often facilitated by a catalyst and an oxidizing agent. For instance, a solvent-free method using a catalytic amount of hydrazine (B178648) hydrate (B1144303) and microwave irradiation has been developed for the synthesis of 4H- researchgate.neteurjchem.com-benzothiazines in high yields. asianpubs.orgcuestionesdefisioterapia.com In this method, the 2-aminobenzenethiol is believed to first oxidize to its disulfide derivative, which then condenses with the β-dicarbonyl compound to form the final product. cuestionesdefisioterapia.com

Various oxidizing agents have been employed in these reactions. Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and an oxidant in the synthesis of 6-halogenated 4H-1,4-benzothiazines from 4-substituted 2-aminobenzenethiols and β-diketones. researchgate.net Other oxidizing systems include hydrogen peroxide, sodium perborate, and a combination of nitrite (B80452) and nitrate. cuestionesdefisioterapia.com

A biomimetic approach utilizing baker's yeast as a biocatalyst has also been reported for the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyls, offering an environmentally friendly alternative. researchgate.netcbijournal.com More recently, a one-pot procedure using m-chloroperbenzoic acid (m-CPBA) or 2-iodoxybenzoic acid (2-IBX) as an oxidant in acetonitrile has been developed, providing moderate to excellent yields of 1,4-benzothiazine derivatives. rsc.org

The reaction of 2-aminothiophenols with furan-2,3-diones represents another pathway. Depending on the solvent, this reaction can selectively yield 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. d-nb.info

| Reactants | Catalyst/Oxidant | Conditions | Product | Yield (%) |

| 2-Aminobenzenethiols, β-Diketones/β-Ketoesters | Hydrazine hydrate | Solvent-free, Microwave | 4H- researchgate.neteurjchem.com-Benzothiazines | High |

| 4-Substituted 2-aminobenzenethiols, β-Diketones | DMSO | - | 6-Halogenated 4H-1,4-benzothiazines | - |

| 2-Aminobenzenethiols, 1,3-Dicarbonyls | Baker's yeast | Methanol, Ambient temp. | 1,4-Benzothiazines | - |

| 2-Aminothiophenol, 1,3-Dicarbonyl compounds | m-CPBA/2-IBX | Acetonitrile, 70°C | 1,4-Benzothiazine derivatives | 49-89 rsc.org |

| 2-Aminothiophenols, Furan-2,3-diones | - | 1,4-Dioxane or DMSO | 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-ones | Good d-nb.infonih.gov |

Ring Expansion Strategies (e.g., from benzothiazoles)

Ring expansion of benzothiazoles provides an alternative route to the 1,4-benzothiazine core. This strategy involves the transformation of the five-membered benzothiazole (B30560) ring into the six-membered benzothiazine ring.

A notable example is the copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.comrsc.orgnih.gov This one-pot synthesis proceeds through a cascade reaction involving decarboxylative coupling, a nucleophilic ring-opening of the benzothiazole, and subsequent intramolecular hydroamination to afford 4-cyano-1,4-benzothiazines in moderate to excellent yields. thieme-connect.comrsc.org The presence of a copper catalyst is crucial for the ring-opening step. thieme-connect.com Both electron-donating and electron-withdrawing groups on the benzothiazole ring are well-tolerated in this reaction. thieme-connect.com

Another reported ring expansion method involves the reaction of N-aminobenzothiazolium salts with aldehydes. chem-soc.si Depending on the aldehyde used (aliphatic vs. aromatic), this transformation can lead to either benzothiadiazines or benzothiazines. chem-soc.si For instance, the reaction with aryl aldehydes unexpectedly yields 2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-one derivatives. chem-soc.si

Furthermore, an m-CPBA-mediated oxidative ring expansion of substituted benzothiazoles has been utilized to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. cbijournal.comnih.govbeilstein-journals.org A metal-free approach for the oxidative ring expansion of 2-aminobenzothiazoles with alkenes has also been developed using iodobenzene (B50100) diacetate. nih.gov

| Starting Material | Reagent(s) | Catalyst/Mediator | Product | Yield (%) |

| 2-Aminobenzothiazoles | Alkynyl carboxylic acids | Copper(I) chloride | 4-Cyano-1,4-benzothiazines | 45-87 thieme-connect.com |

| N-Aminobenzothiazolium salts | Aryl aldehydes | - | 2H-Benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-ones | Moderate chem-soc.si |

| Substituted benzothiazoles | - | m-CPBA | N-Substituted benzo-1,4-thiazine-2-carboxylates | - |

| 2-Aminobenzothiazoles | Alkenes | Iodobenzene diacetate | Dihydro-1,4-benzothiazine derivatives | - |

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzothiazine derivatives, including the use of click chemistry, phase transfer catalysis, green chemistry principles, and transition metal catalysis.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including those containing the benzothiazine scaffold. organic-chemistry.orgdovepress.compcbiochemres.com This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can be appended to a benzothiazine core. researchgate.net

A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives have been synthesized using a CuI-catalyzed Huisgen [3+2] cycloaddition. researchgate.net This involves the reaction of a benzothiazine derivative containing a propargyl group with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.net The reaction is typically carried out in a mixture of solvents like ethanol and water, with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species from a CuSO₄ precursor. researchgate.net This methodology provides exclusive formation of the 1,4-disubstituted triazole regioisomer in good yields. researchgate.net

| Benzothiazine Derivative | Azide/Alkyne Partner | Catalyst System | Product | Yield (%) |

| 4-(Prop-2-yn-1-yl)-2H- researchgate.neteurjchem.com-benzoxazin-3-one (analogue) | Allylic azide | CuSO₄, Sodium ascorbate | 1,2,3-Triazole-linked benzoxazine (B1645224) | Good researchgate.net |

| Propargylated benzothiazine | Various azides | CuI | 1,2,3-Triazolylmethyl-1,4-benzothiazine | Good researchgate.net |

Phase transfer catalysis (PTC) is a valuable technique for performing reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. fzgxjckxxb.comacsgcipr.org This method has been successfully applied to the N-alkylation and acylation of benzothiazine derivatives. nih.govresearchgate.netresearchgate.netcrdeepjournal.org

The synthesis of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones has been achieved through the acylation and/or alkylation of the corresponding amino-benzothiazinone under phase transfer catalysis conditions. nih.govresearchgate.net Similarly, N-alkylation of 3,4-dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-one and its derivatives has been carried out using monohalogenated carbon chains in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB), with potassium carbonate as the base in dimethylformamide (DMF). This approach allows for monoalkylation at the nitrogen atom of the benzothiazine ring.

| Benzothiazine Substrate | Reagent | Catalyst System | Product |

| 6-Amino-4-octyl-2H-1,4-benzo-thiazin-3-one | Acyl/Alkyl halides | - | 6-Alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones |

| 3,4-Dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-one | Monohalogenated alkanes | K₂CO₃, TBAB in DMF | 4-Alkyl-3,4-dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-ones |

Green chemistry principles aim to design chemical processes that are environmentally benign. Several green methods for the synthesis of benzothiazines have been developed, focusing on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.com

Water has been utilized as a solvent for the catalyst-free synthesis of benzothiazine derivatives. rsc.org For example, the reaction of 2-aminothiophenols with divinyl fumarate (B1241708) in water can produce 3,4-dihydro-2-(vinyl acetate)-2H-1,4-benzothiazine-3-one. rsc.org

The use of heterogeneous catalysts is another green approach. Phosphate (B84403) fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been employed as recyclable, heterogeneous catalysts for the synthesis of 2-aryl-2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-ones. dergipark.org.tr

Microwave-assisted synthesis, often under solvent-free conditions, provides a rapid and efficient route to 4H-benzo-1,4-thiazines from 2-aminothiophenols and β-keto esters/β-diketones. asianpubs.orgnih.gov Using basic alumina as a heterogeneous catalyst under microwave irradiation without a solvent is another example of a green protocol. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) |

| 2-Aminothiophenols, Divinyl fumarate | Water | - | 3,4-Dihydro-2-(vinyl acetate)-2H-1,4-benzothiazine-3-one | 88 rsc.org |

| gem-Dicyano epoxide, α-Aminothiophenol | Phosphate fertilizers (MAP, DAP, TSP) | - | 2-Aryl-2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-ones | - |

| 2-Aminobenzenethiols, β-Diketones/β-Ketoesters | Hydrazine hydrate | Solvent-free, Microwave | 4H- researchgate.neteurjchem.com-Benzothiazines | 83-96 nih.gov |

| 2-Aminothiophenols, β-Diketones | Basic alumina | Solvent-free, Microwave | 4H-Benzo-1,4-thiazines | 69-85 nih.gov |

Palladium-catalyzed reactions are powerful tools in organic synthesis. While the provided search results primarily focus on the synthesis and characterization of palladium(II) complexes with existing benzothiazole or thiazine (B8601807) ligands, nih.govnih.govuobaghdad.edu.iq the principles of palladium catalysis are applicable to the construction of the benzothiazine framework itself. For instance, copper-catalyzed intramolecular amination of aryl bromides, a reaction type often also achievable with palladium catalysis, has been used to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.govbeilstein-journals.org

The synthesis of palladium(II) complexes often involves reacting a pre-formed ligand with a palladium salt like Na₂[PdCl₄]·H₂O. nih.gov For example, novel palladium(II) mixed-ligand complexes have been prepared using N-(benzothiazol-2-yl)benzamide and a diphosphine ligand. nih.gov The characterization of these complexes reveals different coordination modes of the ligand to the palladium center. nih.gov Such complexes are of interest for their potential catalytic activities and biological applications. nih.govuobaghdad.edu.iq While direct palladium-mediated synthesis of the core 2H-1,4-benzothiazin-3-amine was not detailed in the search results, the synthesis of precursors and related structures often relies on palladium-catalyzed cross-coupling reactions. mit.edu

Green Chemistry Methods for Benzothiazine Synthesis

Synthesis of Specific Substituted this compound and Related Derivatives

The modification of the 2H-1,4-benzothiazine scaffold is a key area of research, leading to a variety of derivatives with tailored properties. The following sections detail the synthetic approaches for introducing specific substituents and for creating hybrid molecules containing other heterocyclic moieties.

Introduction of Halogen Substituents (e.g., fluorination at the 7-position of 2H-1,4-benzothiazin-3(4H)-one)

The incorporation of halogen atoms, particularly fluorine, into the benzothiazine ring system is a significant strategy for modulating biological activity. A series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues has been synthesized and evaluated for antimicrobial properties. nih.gov The synthesis of these compounds, along with 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives, was achieved in a single step starting from chloro-substituted-2-amino-5-fluorobenzenethiol (compounds 6a-6c). nih.gov This approach highlights a direct method for introducing fluorine at the 7-position of the benzothiazine core. The key intermediates, chloro-substituted 2-amino-5-fluorobenzenethiols, were also found to exhibit notable antimicrobial activity. nih.gov Other halogenated derivatives, such as 8-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one, have also been reported. guidechem.com

Table 1: Examples of Halogenated 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 7-Fluoro-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one | 329213-67-4 | C₈H₆FNOS |

Synthesis of Methoxy- and Amino-Substituted Benzothiazine Scaffolds

The introduction of amino and methoxy (B1213986) groups onto the benzothiazine framework has been explored through various synthetic routes. One method starts with 1,5-difluoro-2,4-dinitrobenzene (B51812) to produce 4H-Benzo Current time information in Bangalore, IN.thiazin-3-one scaffold compounds. acs.org This pathway allows for the synthesis of amino-substituted derivatives, such as 6-Amino-7-piperidin-1-yl-4H-benzo Current time information in Bangalore, IN.thiazin-3-one. acs.org Further derivatization can lead to compounds like N-(7-Dibutylamino-3-oxo-3,4-dihydro-2H-benzo Current time information in Bangalore, IN.thiazin-6-yl)-4-methoxy-benzenesulfonamide. acs.org

Another approach involves the acylation and/or alkylation of the amino group of 6-amino-2H-1,4-benzothiazin-3-one derivatives under phase transfer catalysis conditions to yield 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones. researchgate.net Additionally, methoxy-substituted benzaldehydes have been used in condensation reactions with 1,4-benzothiazin-3(4H)-one to create derivatives such as 2-[[4-[3-(dimethylamino)propoxy]phenyl]methylene]-2H-1,4-benzothiazin-3(4H)-one. google.com

Synthesis of Triazole-Containing 1,4-Benzothiazine Derivatives

Hybrid molecules incorporating both benzothiazine and triazole rings have been synthesized using several methodologies. A prominent method is the Huisgen [3+2] cycloaddition, a "click chemistry" reaction. researchgate.net This involves reacting a 4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one intermediate with various azides to produce novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. The propargylated benzothiazinone is prepared from the parent 2H-1,4-benzothiazin-3-one and propargyl bromide.

An alternative route involves the intramolecular cyclization of benzothiazine-containing thiosemicarbazides. jocpr.com For example, 2-[(3-methyl-7-substituted-4H-1,4-benzothiazin-2-yl) carbonyl]-N-arylhydrazine carbothiamides can be cyclized using 2N sodium hydroxide (B78521) to yield benzothiazonyl-1,2,4-triazoles. jocpr.com A further variation involves the synthesis of Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazines. This multi-step process begins with (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, which is fused with thiocarbohydrazide (B147625) to form a 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one intermediate. derpharmachemica.com This triazole is then condensed with α-halo ketones and subsequently cyclized using phosphorus oxychloride to give the final triazolothiadiazine products. derpharmachemica.com

Synthesis of Thiadiazole Hybrid Compounds with Benzothiazine Moieties

The synthesis of hybrid compounds featuring both benzothiazine and thiadiazole rings has been achieved through targeted synthetic strategies. One such strategy involves a nucleophilic substitution reaction between 5-substituted-amino-1,3,4-thiadiazole-2-sulfanyl derivatives and a 6-(2-chloroacetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one molecule. mdpi.com This reaction yields a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl) sulfanyl) acetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one compounds. mdpi.com The thiadiazole precursors are themselves synthesized from substituted thiosemicarbazides which are cyclized using carbon disulfide (CS₂) and sodium hydroxide. mdpi.com

Another class of related hybrids, Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazines, incorporates the benzothiazine moiety. The synthesis starts from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. derpharmachemica.com This starting material is converted to the key intermediate 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. derpharmachemica.com This intermediate is then reacted with substituted phenacyl bromides, and the resulting product is cyclized with phosphorous oxychloride to form the final 4-{[6-(4-substituted phenyl)-7H- Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one derivatives. derpharmachemica.com

Table 2: Selected Thiadiazole Hybrid Compounds with Benzothiazine Moieties

| Compound | Yield | Melting Point (°C) | Analytical Data (HRMS [M+H]⁺) |

|---|---|---|---|

| 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one | 92% | 194.1–195.8 | Calculated: 395.0665, Found: 395.0665 mdpi.com |

Synthesis of Benzothiazine-Containing Bisamide Derivatives

A novel class of 1,4-benzothiazine-based bisamide derivatives has been designed and synthesized as potential antibacterial agents targeting the peptide deformylase (PDF) enzyme. nih.govfrontiersin.orgnih.gov The synthetic approach allows for the creation of a library of compounds with variations in the amide substituents. frontiersin.orgresearchgate.net The general synthesis has been described, leading to a variety of final products. frontiersin.org

Table 3: Characterization of Selected Benzothiazine-Containing Bisamide Derivatives

| Compound ID | Yield | Description | Analytical Data (HRMS) |

|---|---|---|---|

| 8bE | 58% | Pale yellow solid | ES+HRMS calculated for C₂₈H₂₇BrN₄O₅SNa = 633.0783, obtained = 633.0812 frontiersin.orgnih.gov |

| 8cE | 48% | Reddish brown solid | ES+HRMS calculated for C₂₆H₂₆N₄O₆SNa = 545.1471, obtained = 545.1484 frontiersin.orgnih.gov |

| 8gE | 64% | Greyish white solid | ES+HRMS calculated for C₃₂H₃₃N₅O₅SNa = 622.2055, obtained = 622.2056 frontiersin.orgnih.gov |

Formation of Quinobenzothiazine Derivatives from Benzothiazine Precursors

Quinobenzothiazines, a class of tetracyclic azaphenothiazine derivatives, can be synthesized from benzothiazine-related precursors. A novel method involves the N-dealkylation of 5-alkyl-12(H)-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium salts. nih.gov This reaction, promoted by benzimidazole, leads to the formation of 12(H)-quino[3,4-b] Current time information in Bangalore, IN.benzothiazine derivatives. nih.gov These products can then undergo N-alkylation at the thiazine nitrogen in an alkaline medium to yield various substituted quinobenzothiazine derivatives. nih.gov

Another synthetic strategy allows for the introduction of substituents onto the benzene (B151609) ring of the quinobenzothiazine system. This method consists of reacting appropriate substituted aniline (B41778) derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. mdpi.com This approach has been used to produce a series of new quinobenzothiazine derivatives with propyl, allyl, propargyl, and benzyl (B1604629) substituents at the 9, 10, and 11 positions. mdpi.com For instance, the reaction of triazole aniline derivatives with thioquinanthrenediinium bis-chloride has been employed to synthesize hybrid combinations of 1,2,3-triazoles with the tetracyclic quinobenzothiazinium system. mdpi.com

Chemical Reactivity and Transformations of the 2h 1,4 Benzothiazin 3 Amine Scaffold

Nucleophilic Substitution Reactions in Benzothiazine Systems

Nucleophilic substitution reactions are a cornerstone of benzothiazine chemistry, allowing for the introduction of a wide range of functional groups. These reactions can occur at different positions depending on the specific derivative and reaction conditions.

For instance, target compounds with a thiadiazole ring have been synthesized through a nucleophilic substitution reaction between 5-substituted-1,3,4-thiadiazole-2-thiol derivatives and 6-(2-chloroacetyl)-2H-benzo[b] nih.govthiazin-3(4H)-one. mdpi.com This reaction highlights the susceptibility of the chloroacetyl group to nucleophilic attack, providing a straightforward method for linking the benzothiazine core to other heterocyclic systems. mdpi.com

In another example, the synthesis of certain benzothiazinone (BTZ) analogues involves the nucleophilic attack of appropriate heterocyclic amines on an isothiocyanato group. rsc.org This is followed by a one-pot, three-step reaction sequence to construct the core nitrobenzothiazinone structure. rsc.org The presence of halogen substituents on the benzothiazine ring also allows for nucleophilic attack by amines and other nucleophiles. evitachem.com

Reduction Reactions of the Thiazine (B8601807) Ring

The thiazine ring of benzothiazine derivatives is susceptible to reduction, which can alter the conformation and biological activity of the molecule. The carbonyl group of 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives can be reduced to an alcohol. vulcanchem.com Similarly, the aldehyde group in derivatives like 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The reduction of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IIIa) and its derivatives has been explored using different reducing agents. cdnsciencepub.com Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (B95107) has been used, although reactions in tetrahydrofuran can sometimes be violent. cdnsciencepub.com Diborane in tetrahydrofuran has been shown to be a more convenient reducing agent for certain derivatives. cdnsciencepub.com The N-acetyl derivative of 3,4-dihydro-2H-1,4-benzothiazine can be readily converted to the N-ethyl derivative using LiAlH4. cdnsciencepub.com

| Starting Material | Reducing Agent | Product | Reference |

| 3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IIIa) | LiAlH4 in ether | 3,4-dihydro-2H-1,4-benzothiazine (Va) | cdnsciencepub.com |

| N-benzoyl derivative of Va (VIId) | Diborane | N-benzyl derivative of Va (VId) | cdnsciencepub.com |

| N-acetyl derivative of Va (VIIa) | LiAlH4 | N-ethyl derivative of Va (VIb) | cdnsciencepub.com |

Condensation Reactions with Aldehydes and Ketones

The amino group of the 2H-1,4-benzothiazin-3-amine scaffold and the active methylene (B1212753) group in some of its derivatives can participate in condensation reactions with aldehydes and ketones. These reactions are fundamental for constructing more complex molecular architectures.

A series of 3,4-dihydro-2H-1,4-benzo[b]thiazines have been synthesized in good to excellent yields through a one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Similarly, nineteen benzothiazin-4-ones were synthesized in good yields through multicomponent one-pot reactions involving N-(3-aminopropyl) piperidine, 4-(2-aminoethyl)morpholine (B49859) or 1-(2-aminoethyl)piperidine, an aliphatic or aromatic aldehyde, and thiosalicylic acid in toluene. nih.gov

The reaction of aldehydes and ketones with primary amines, like the amino group on the benzothiazine scaffold, typically forms imine derivatives (Schiff bases). libretexts.org This acid-catalyzed reaction is reversible and the pH needs to be carefully controlled, with the optimal pH generally being around 5. libretexts.org

Acylation and Alkylation of Amine Groups on Benzothiazine Scaffolds

The primary and secondary amine groups present in benzothiazine derivatives are readily acylated and alkylated, providing a straightforward method for introducing a variety of substituents. These reactions are crucial for modifying the physicochemical properties and biological activities of these compounds.

Primary and secondary amines can be alkylated with alkyl halides to form secondary or tertiary amines, respectively. numberanalytics.compressbooks.pub They can also be acylated using acyl chlorides or acid anhydrides to yield amides. numberanalytics.compressbooks.pub For example, 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones have been prepared by acylation and/or alkylation of the amino group under phase transfer catalysis conditions. researchgate.netresearchgate.net

Alkylation of the secondary amine at the 4-position of 7-methyl-2H-1,4-benzothiazin-3(4H)-one is a potential reaction for this compound. vulcanchem.com The direct alkylation of 3,4-dihydro-2H-1,4-benzothiazine has been successfully used to prepare N-benzyl and N-methyl derivatives. cdnsciencepub.com

Acid Hydrolysis Reactions of Acylated/Alkylated Benzothiazinones

The amide bond in acylated benzothiazinone derivatives can be cleaved under acidic hydrolysis conditions. This reaction is useful for deprotection strategies or for converting acylated amines back to their primary or secondary amine counterparts.

Acidic hydrolysis of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones has been shown to afford N-alkylamino-benzothiazinones. researchgate.net This demonstrates the lability of the acyl group under acidic conditions while the alkyl group on the nitrogen remains intact. Similarly, some benzothiazinone derivatives with amide linkages have been found to undergo hydrolysis of the amide group. rsc.org The hydrolysis of esters of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide derivatives under basic conditions has also been reported. researchgate.net

Oxidative Dimerization of Benzothiazine Derivatives

Under certain conditions, benzothiazine derivatives can undergo oxidative dimerization. This reaction typically involves the formation of a disulfide bridge between two benzothiazine units, often starting from the corresponding aminothiol (B82208) precursors.

The synthesis of derivatives of 4H-benzo[b] nih.govthiazine-3-carboxylic acid from aminothiols and bromopyruvates has been accompanied by the observation of oxidative dimerization of the starting materials, leading to the isolation of the corresponding benzothiazine dimers. researchgate.netnih.govresearchgate.netnih.govbeilstein-journals.org This dimerization is a competing reaction that can affect the yield of the desired monomeric product. nih.gov The formation of 2,2'-disulfanediyldianilines, which are dimers of 2-aminothiophenols, can occur in situ during the synthesis of benzothiazine derivatives. nih.gov

N-Alkylation of Thiazine Nitrogen in Quinobenzothiazine Structures

In more complex fused ring systems like quinobenzothiazines, the nitrogen atom within the thiazine ring can be selectively alkylated. This modification has been shown to significantly influence the biological properties of these compounds.

The reaction of 12(H)-quino[3,4-b] nih.govbenzothiazine derivatives with alkylating agents in an alkaline medium results in the N-alkylation of the thiazine nitrogen. nih.govresearchgate.net This has been used to introduce aminoalkyl substituents at the thiazine nitrogen atom, which can enhance the antiproliferative activity of these compounds. nih.govresearchgate.net The structure of these N-alkylated products has been confirmed using 1H NMR spectroscopy, including NOE experiments. nih.gov This selective alkylation has also been applied to other substituted quinobenzothiazines to generate a variety of derivatives. researchgate.netpjmonline.org

| Reactant | Alkylating Agent | Product | Reference |

| 12(H)-quino[3,4-b] nih.govbenzothiazine | Aminoalkyl chlorides | N-aminoalkyl-12(H)-quino[3,4-b] nih.govbenzothiazine | nih.govresearchgate.net |

| 8-10-substituted 12H-quinobenzothiazines | Alkylating agents | 12-substituted derivatives | researchgate.net |

Derivatization through Schiff and Mannich Base Formation on Benzothiazine Moieties

The strategic derivatization of the this compound scaffold through the formation of Schiff and Mannich bases has been a subject of considerable interest in synthetic and medicinal chemistry. These reactions leverage the nucleophilic character of the exocyclic primary amine to create novel molecular architectures with modified physicochemical and biological properties.

The formation of a Schiff base , an imine, occurs through the condensation reaction between the primary amino group of this compound and a carbonyl compound, typically an aldehyde or a ketone. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is often catalyzed by an acid and driven to completion by the removal of water.

The general reaction scheme for the formation of Schiff bases from this compound is as follows:

Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.

The Mannich reaction , on the other hand, is a three-component condensation involving a substrate with at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of the this compound scaffold, the endocyclic secondary amine within the thiazine ring can potentially act as the amine component. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which then reacts with a nucleophilic carbon atom of a third compound (the CH-acidic component).

However, a more common approach involves utilizing a derivative of the benzothiazine scaffold where the active hydrogen is present on a different part of the molecule, or by using the primary amino group to first form a Schiff base which then participates in a subsequent Mannich-type reaction. For instance, a Mannich reaction can be performed on a 2H-1,4-benzothiazin-3(4H)-one derivative, where the active hydrogen is on the nitrogen at the 4-position.

A representative reaction for the formation of a Mannich base on a related benzothiazinone scaffold is depicted below:

Figure 2: General reaction scheme for the synthesis of Mannich bases on a 2H-1,4-benzothiazin-3(4H)-one scaffold.

Detailed research findings on the synthesis of Schiff and Mannich bases directly from this compound are limited in publicly available literature. However, studies on analogous benzothiazine derivatives provide valuable insights into the potential reaction conditions and the types of products that can be obtained.

For example, research on 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one has demonstrated the successful synthesis of both Schiff and Mannich bases. In these studies, the triazole-substituted benzothiazinone was used as the starting material for condensation with various aromatic aldehydes to yield Schiff bases, and for reaction with formaldehyde (B43269) and secondary amines to produce Mannich bases.

Table 1: Examples of Schiff Bases Derived from a Substituted 2H-1,4-Benzothiazin-3(4H)-one

| Entry | Aldehyde | Resulting Schiff Base |

| 1 | Benzaldehyde | 4-{[4-(benzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

| 2 | 4-Chlorobenzaldehyde | 4-{[4-(4-chlorobenzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

| 3 | 4-Methoxybenzaldehyde | 4-{[4-(4-methoxybenzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

Table 2: Examples of Mannich Bases Derived from a Substituted 2H-1,4-Benzothiazin-3(4H)-one

| Entry | Secondary Amine | Resulting Mannich Base |

| 1 | Morpholine | 4-{[4-amino-5-(morpholinomethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

| 2 | Piperidine | 4-{[4-amino-5-(piperidin-1-ylmethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

| 3 | N-Methylpiperazine | 4-{[4-amino-5-(4-methylpiperazin-1-ylmethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one |

These examples highlight the feasibility of applying Schiff and Mannich reaction protocols to the broader class of benzothiazine derivatives. The specific conditions, such as the choice of solvent, catalyst, and reaction temperature, would need to be optimized for the direct derivatization of this compound. The successful synthesis and characterization of these derivatives would significantly expand the chemical space around this important heterocyclic scaffold.

Spectroscopic Characterization and Structural Elucidation of 2h 1,4 Benzothiazin 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, the connectivity and environment of individual atoms within the molecule can be established.

Proton NMR (¹H NMR)

The ¹H NMR spectra of 2H-1,4-benzothiazin-3-amine and its derivatives provide valuable information about the protons in the molecule. The aromatic protons of the benzothiazine ring typically appear as multiplets in the range of δ 7.0–8.0 ppm. derpharmachemica.com The protons of the methylene (B1212753) group (S-CH₂) in the thiazine (B8601807) ring are often observed as a singlet around δ 3.4-3.6 ppm. derpharmachemica.commdpi.com The amine (NH₂) protons can present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For instance, in some derivatives, the NH₂ signal appears around δ 5.2-5.5 ppm. derpharmachemica.com

In substituted derivatives, the chemical shifts and splitting patterns of the aromatic protons are influenced by the nature and position of the substituents. For example, in a 6-substituted 2H-1,4-benzothiazin-3(4H)-one derivative, the aromatic protons show a complex multiplet pattern. mdpi.com Similarly, N-alkylation or acylation at the 4-position of the benzothiazine ring leads to characteristic signals for the alkyl or acyl groups. researchgate.net

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| 4-[(4-amino-5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | CDCl₃ | 3.39 (s, 2H) | S-CH₂ (benzothiazine) |

| 5.17 (s, 2H) | N-CH₂ (benzothiazine) | ||

| 5.52 (s, 2H) | N-NH₂ | ||

| 7.03-7.99 (m) | Aromatic-H | ||

| 6-(2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] derpharmachemica.comvulcanchem.comthiazin-3(4H)-one | DMSO-d₆ | 3.56 (s, 2H) | CH₂ (1,4-thiazine-3(4H)-one) |

| 10.77 (s, 1H) | NH (thiazine) | ||

| 7.48-7.66 (m) | Aromatic-H (benzothiazine) | ||

| 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-one | DMSO-d₆ | 3.50 (s) | CH₂ (ring) |

| 6.95-7.44 (m) | Aromatic-H |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. For this compound derivatives, the carbon of the C=N group in the thiazine ring typically resonates at a downfield chemical shift. The carbons of the benzene (B151609) ring usually appear in the aromatic region (δ 115–150 ppm). libretexts.org The methylene carbon (S-CH₂) of the thiazine ring is observed at a more upfield position. derpharmachemica.com

For instance, in a series of 2H-1,4-benzothiazin-3(4H)-one derivatives, the carbonyl carbon (C=O) appears around δ 165 ppm, while the C-2 carbon of the thiazine ring is found at approximately δ 30 ppm. derpharmachemica.com The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene ring. mdpi.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ ppm) | Assignment |

| 4-{[6-(4-Chlorophenyl)-7H- derpharmachemica.commdpi.comvulcanchem.comtriazolo[3,4-b] derpharmachemica.comresearchgate.netvulcanchem.comthiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one | CDCl₃ | 30.48 | C-2 (benzothiazine) |

| 118.71-131.75 | Aromatic-C (benzothiazine) | ||

| 165.48 | C=O | ||

| 6-(2-((5-(Propylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] derpharmachemica.comvulcanchem.comthiazin-3(4H)-one | DMSO-d₆ | 28.87 | C-2 (thiazine) |

| 123.60-138.09 | Aromatic-C (benzothiazine) | ||

| 165.28 | C=O | ||

| 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-one | DMSO-d₆ | 118.4-128.8 | Aromatic-CH |

| 164.4 | CO |

DEPT-135 and Other Advanced NMR Techniques

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful NMR technique to differentiate between CH, CH₂, and CH₃ groups. researchgate.netnih.gov This technique, along with other 2D NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of proton and carbon signals, which is crucial for complex derivatives of this compound. scielo.br These advanced techniques help to establish the connectivity between different parts of the molecule by identifying correlations between protons and carbons that are separated by one or more bonds.

Phosphorus-31 NMR (³¹P NMR) for Metal Complexes

When this compound or its derivatives act as ligands in metal complexes containing phosphorus, ³¹P NMR spectroscopy becomes a vital tool for characterization. researchgate.net The chemical shifts in ³¹P NMR are sensitive to the electronic and steric environment of the phosphorus atom, providing insights into the coordination of the phosphine (B1218219) ligand to the metal center. rasayanjournal.co.in For instance, in mercury(II) complexes with phosphine ligands and a deprotonated 1,4-benzothiazin-3-one ligand, the ³¹P-{¹H} NMR spectra help to elucidate the coordination mode of the phosphine ligands. researchgate.net The coordination of aminophosphines to a metal center like copper(I) often results in a shielding of the ³¹P signal compared to the free ligand, indicating π-acceptor behavior. rasayanjournal.co.in

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound derivatives typically shows characteristic absorption bands. A strong band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amine group. derpharmachemica.commdpi.com The C=N stretching vibration of the imine group is usually observed around 1600 cm⁻¹. derpharmachemica.com For derivatives containing a carbonyl group, such as 2H-1,4-benzothiazin-3(4H)-one, a strong absorption band for the C=O stretch is seen in the range of 1660-1695 cm⁻¹. mdpi.comresearchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-S stretching vibration can be found in the fingerprint region. derpharmachemica.comvulcanchem.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3100 - 3400 |

| C-H stretch (aromatic) | > 3000 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (amide/ketone) | 1660 - 1695 |

| C=N stretch (imine) | ~ 1600 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-S stretch | 600 - 700 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 164.23 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which helps to confirm the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the fragmentation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one would likely involve cleavage of the thiazine ring and loss of the methyl group. vulcanchem.com In derivatives, the fragmentation pattern can help to identify the substituents and their location on the benzothiazine core. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing an exact mass, it allows for the calculation of a chemical formula with a high degree of confidence. This technique is particularly valuable in distinguishing between isomers, which have the same nominal mass but different exact masses.

In the study of 2H-1,4-benzothiazin-3(4H)-one derivatives, HRMS, often using Electrospray Ionization (ESI), has been instrumental in confirming the structures of newly synthesized compounds. mdpi.com For instance, the calculated mass to charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared with the experimentally found value, providing strong evidence for the proposed structure.

Table 1: Exemplary HRMS Data for 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | 395.0665 | 395.0665 | mdpi.com |

| 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | 415.0352 | 415.0357 | mdpi.com |

| 6-(2-((5-(propylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | 367.0352 | 367.0370 | mdpi.com |

| 3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | 363.13448 | 363.13424 | mdpi.com |

| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | 288.13884 | 288.13830 | mdpi.com |

| 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | 272.12867 | 272.12811 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds, chemical derivatization is often employed to increase their volatility. jfda-online.com

A GC/MS method was developed for the analysis of pheomelanin degradation products, which can include benzothiazine structures. diva-portal.org The method involved hydrolysis and derivatization to make the analytes suitable for GC-MS analysis. diva-portal.org The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns. walshmedicalmedia.comrjptonline.org

Direct Injection Mass Spectroscopy (DIMS) for Solid Substances

Direct Injection Mass Spectrometry (DIMS) is a technique applicable to the analysis of solid substances without prior chromatographic separation. icm.edu.pl This method allows for the rapid determination of the molecular weight of a sample. In the context of benzothiazine derivatives, DIMS can be used for a quick initial assessment of a synthesized compound's identity and purity.

Ultraviolet-Visible (UV/vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV/vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iqijprajournal.com This technique is particularly useful for studying compounds with conjugated π-systems, such as the aromatic and heterocyclic rings in this compound and its derivatives. libretexts.org

The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. ijprajournal.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure of the molecule. The presence of substituents on the benzothiazine core can cause shifts in the absorption bands, which can be correlated with their electron-donating or electron-withdrawing nature. uobabylon.edu.iq Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate and interpret the UV/vis spectra of these compounds in various solvents. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. measurlabs.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition of the synthesized compound. This method is often used in conjunction with other spectroscopic techniques to confirm the identity and purity of novel benzothiazine derivatives. researchgate.net

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 58.50% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.06% |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.53% |

| Total | | | | 164.234 | 100% |

Note: The values in this table are calculated based on the molecular formula C₈H₈N₂S and may vary slightly from experimental results.

X-ray Crystallography for Molecular Structure Determination

The molecular structure of several 2H-1,4-benzothiazin-3(4H)-one derivatives has been elucidated using single-crystal X-ray diffraction. biosynth.com For example, the crystal structure of 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one revealed that the heterocyclic six-membered ring is not planar and that the molecules form dimers through hydrogen bonding. researchgate.net In another study, the crystal structure of a 3-acetyl-4-hydroxy-2,1-benzothiazine derivative was determined, confirming its molecular geometry. researchgate.net These detailed structural insights are crucial for understanding the structure-activity relationships of these compounds.

Table 3: Crystallographic Data for a Benzothiazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

| Chemical Formula | C₁₅H₁₁NO₂S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/n | researchgate.net |

| a (Å) | 9.1323 (3) | researchgate.net |

| b (Å) | 15.2893 (4) | researchgate.net |

| c (Å) | 10.5214 (4) | researchgate.net |

| β (°) | 114.669 (1) | researchgate.net |

| Volume (ų) | 1334.99 (8) | researchgate.net |

Theoretical and Computational Chemistry Studies of 2h 1,4 Benzothiazin 3 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the 2H-1,4-benzothiazin-3-amine system, these methods provide insights into its reactivity, stability, and electronic characteristics.

Protonation Equilibria and Basicity of Donor Atoms

Computational methods are crucial for understanding the protonation sequence and basicity of different donor atoms (nitrogen and sulfur) within the benzothiazine scaffold. Theoretical studies on related structures, such as (2Z, 3Z)-2H-benzo[b] jmaterenvironsci.comthiazine-2,3(4H)-dionedioxime, have utilized semi-empirical molecular orbital methods to investigate protonation equilibria. researchgate.net Such studies can determine multiple protonation constants and elucidate the sequence of protonation by analyzing the basicity of the donor atoms and the structural arrangement of the ligand. researchgate.net

For instance, a study on a dioxime derivative of benzothiazine determined four distinct protonation constants (log10 βs) of 10.245, 19.397, 22.414, and 25.176, using computational models to correlate these values with specific atoms in the molecule. researchgate.net Furthermore, Density Functional Theory (DFT) calculations on similar heterocyclic systems have been used to clarify reaction mechanisms that are highly dependent on the basicity of the reaction system, such as the formation of mono- or dianionic key intermediates. These computational approaches help predict how the molecule will behave in different chemical environments.

Stability and Tautomerism of Benzothiazine Isomers

The this compound core can exist in different tautomeric forms, primarily the amine-imine and keto-enol forms in its derivatives. Computational chemistry provides essential tools to evaluate the relative stabilities of these tautomers. Studies on the closely related 1,4-benzothiazin-3(2H,4H)-one have used high-level computational methods like the G3(MP2)//B3LYP composite method to investigate the energetics of its keto and enol forms. researchgate.net These calculations consistently show that keto tautomers are significantly more stable than their corresponding enol forms. researchgate.netnih.gov

The relative stability can be influenced by the environment. For other heterocyclic molecules, quantum-chemical calculations have shown that while one tautomer may be more stable in the gas phase, the order of stability can be reversed in a polar solvent. nih.gov For example, calculations on creatinine (B1669602) predicted that while the amine tautomer is more stable in condensed phases by about 30 kJ mol−1, the imine tautomers become more stable in the isolated gas phase. nih.gov This highlights the importance of including solvent effects in computational models to accurately predict tautomeric equilibria. High-energy barriers often separate these tautomers, allowing for the potential existence of multiple forms depending on the conditions. nih.gov

Table 1: Example of Calculated Relative Stabilities for Tautomers of a Related Benzothiazine Derivative

| Tautomeric Form | Calculation Method | Relative Energy (kJ/mol) | Environment |

| Diketo Form | M06-2X/cc-pVTZ | 0 (most stable) | Vacuum, Chloroform, DMSO |

| Keto-enol Form | M06-2X/cc-pVTZ | Higher than diketo | Vacuum, Chloroform, DMSO |

| Dienol Form | M06-2X/cc-pVTZ | Highest energy | Vacuum, Chloroform, DMSO |

This table is illustrative, based on findings for 2,1-benzothiazine-2,2,4-trione derivatives. researchgate.net

Electronic Structure and Properties

Density Functional Theory (DFT) is widely employed to analyze the electronic structure of benzothiazine systems. These calculations determine key properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). iucr.orgresearchgate.net The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. iucr.org

A smaller energy gap generally implies higher reactivity. In studies of various benzothiazine derivatives, the HOMO and LUMO are often found to be distributed across the benzothiazine moiety. iucr.orgresearchgate.net For a complex derivative, (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -5.44 eV and -2.02 eV, respectively, resulting in an energy gap of approximately 3.42 eV. iucr.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target, typically a protein. openaccessjournals.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. openaccessjournals.com For derivatives of 2H-1,4-benzothiazine, docking studies have been performed against a wide array of biological targets to explore their therapeutic potential.

These simulations have provided insights into the binding modes and interactions of benzothiazine compounds with enzymes implicated in neurological disorders, cancer, and microbial infections. For example, derivatives have been docked into the active sites of monoamine oxidases (MAO-A and MAO-B) to investigate their potential use in treating depression and Parkinson's disease. nih.govrsc.orgresearchgate.netnih.govbohrium.com Other targets include acetylcholinesterase (AChE) for Alzheimer's disease mdpi.com, cytochrome P450 lanosterol (B1674476) 14α-demethylase for antifungal activity researchgate.net, and alpha-amylase for antimicrobial applications ijprs.com. The results of these docking studies, often expressed as binding energy or a docking score, help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.govijprs.com

Table 2: Examples of Molecular Docking Studies on Benzothiazine Derivatives

| Benzothiazine Derivative Class | Target Enzyme | Key Findings from Docking | Potential Application |

| 2H-benzo[b] jmaterenvironsci.comthiazin-3(4H)-one hybrids | Acetylcholinesterase (AChE) | Compounds interacted with the active site similarly to the drug donepezil. | Alzheimer's Disease mdpi.com |

| Pyrazolobenzothiazine-carbothioamides | Monoamine Oxidase A/B (MAO-A/B) | Identified probable binding modes in the active site of MAO enzymes. | Neurological Disorders rsc.org |

| 2,1-benzothiazine-2,2-dioxides | Monoamine Oxidase A/B (MAO-A/B) | Verified binding site interactions of potent inhibitors. | Neurological Disorders bohrium.com |

| 2-(3,4-dihydro-3-oxo-2H-benzo[b] jmaterenvironsci.comthiazin-2-yl)acetic acid esters | Alpha-amylase | Predicted significant binding energy with strong hydrogen bonding. | Antimicrobial ijprs.com |

| Benzothiazinone-fluconazole analogs | Cytochrome P450 14α-demethylase | Docking scores showed a significant relationship with antifungal activity. | Antifungal researchgate.net |

In Silico Analysis for Predicting Biological Activity

Beyond docking, a broader range of in silico tools are used to predict the biological activity and drug-likeness of benzothiazine compounds. These methods include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of viable drug candidates. nih.govtubitak.gov.trljmu.ac.uksciensage.infomdpi.com

Web-based tools like SwissADME and ProTox-II are commonly used to evaluate the pharmacokinetic and toxicity profiles of newly designed molecules before their synthesis. nih.govtubitak.gov.trmdpi.comuomustansiriyah.edu.iq These predictions help to identify compounds that are likely to have good oral bioavailability, appropriate solubility, and low toxicity. nih.govtubitak.gov.tr For instance, in silico ADME predictions for benzothiazole-based derivatives have been used to assess compliance with Lipinski's rule of five and the Veber rule, which indicate good drug-likeness and intestinal absorption. nih.gov By combining these predictions with molecular docking and experimental bioassays, researchers can establish robust Structure-Activity Relationships (SAR) to guide the optimization of lead compounds. nih.gov

Computational Investigations of Adsorption Mechanisms (e.g., corrosion inhibition)

Computational studies have been extensively used to investigate the mechanism by which 1,4-benzothiazine derivatives inhibit the corrosion of metals, such as mild steel in acidic environments. jmaterenvironsci.comscispace.comworldscientific.com These studies employ DFT and Molecular Dynamics (MD) simulations to model the adsorption of inhibitor molecules onto the metal surface.

DFT calculations are used to correlate the molecular electronic properties of the inhibitors with their protective efficacy. researchgate.net Parameters such as EHOMO, ELUMO, the energy gap (ΔE), and the dipole moment are calculated to understand the inhibitor's ability to interact with the metal surface. jmaterenvironsci.comscispace.com A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates the ability to accept electrons from the metal, facilitating strong bond formation. jmaterenvironsci.com The presence of heteroatoms (N, S) and aromatic rings in the benzothiazine structure are identified as active sites for adsorption. researchgate.net

MD simulations and adherence to the Langmuir adsorption isotherm in experimental studies confirm that these molecules form a protective monolayer on the steel surface, blocking active corrosion sites. jmaterenvironsci.comresearchgate.net

Table 3: Quantum Chemical Parameters for a Benzothiazine Corrosion Inhibitor

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.98 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.56 |

| ΔE (ELUMO - EHOMO) | Energy Gap | 4.42 |

Data is illustrative for a representative benzothiazine derivative used in corrosion studies. scispace.com

Mechanistic Investigations of Biological Activity of 2h 1,4 Benzothiazin 3 Amine Derivatives in Vitro and Molecular Level

Enzyme Inhibition Studies

Derivatives of the 2H-1,4-benzothiazin-3-one core have been systematically evaluated against a panel of enzymes implicated in neurological disorders and cancer. These studies provide critical insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels, making them significant targets for treating neurological and psychiatric conditions like Parkinson's disease and depression. Current time information in Bangalore, IN.nih.gov A series of nine 2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and assessed for their in vitro inhibitory activity against human MAO-A and MAO-B. Current time information in Bangalore, IN.nih.gov The findings revealed that these compounds inhibit both isoforms but are notably more potent as MAO-B inhibitors. nih.govnih.gov This selectivity is particularly relevant for the treatment of Parkinson's disease. nih.gov The most potent derivatives exhibited IC₅₀ values in the low nanomolar range for MAO-B. nih.govnih.gov For instance, the most active compounds showed IC₅₀ values of 0.0027 µM, 0.0082 µM, 0.0096 µM, and 0.0041 µM for MAO-B. nih.gov Inhibition of MAO-A was less pronounced, with the most effective compound for this isoform displaying an IC₅₀ value of 0.714 µM. nih.govnih.gov Molecular docking studies were also performed to understand the binding interactions of these compounds within the active site of the MAO enzymes. nih.gov

Table 1: MAO-A and MAO-B Inhibition by 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Compound ID | Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 1a | Unsubstituted | >10 | 0.0348 | nih.gov |

| 1b | 7-Methyl | 1.95 | 0.0027 | nih.govnih.gov |

| 1c | 7-Fluoro | 1.83 | 0.0082 | nih.govnih.gov |

| 1d | 7-Chloro | 0.714 | 0.0096 | nih.govnih.gov |

| 1e | 7-Bromo | 1.13 | 0.0132 | nih.gov |

| 1f | 6-Hydroxy | >10 | 0.220 | nih.gov |

| 1g | 7-Hydroxy | >10 | 0.0880 | nih.gov |

| 1h | 7-Methoxy | 1.05 | 0.0041 | nih.govnih.gov |

D-amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is an enzyme that metabolizes D-serine, a co-agonist at NMDA receptors. The inhibition of DAAO is considered a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov The same series of 2H-1,4-benzothiazin-3(4H)-ones evaluated for MAO inhibition was also tested against DAAO. Current time information in Bangalore, IN.nih.gov Among the nine compounds tested, only one derivative, 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one, demonstrated active inhibition of DAAO, with an IC₅₀ value of 4.20 µM. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. A study focusing on thiadiazole hybrid compounds of 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one investigated their potential as cholinesterase inhibitors. The biological assessment, using the in vitro Ellman method, showed that several of these derivatives had significant inhibitory activity against AChE, with some compounds exhibiting IC₅₀ values comparable to the reference drug donepezil. Specifically, compounds designated 3i and 3j were highly potent, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, against AChE. In contrast, none of the synthesized compounds in this series showed inhibitory activity against BChE. Molecular docking simulations indicated that these active compounds interact with key amino acid residues, such as Trp286 and Ser293, in the active site of the AChE enzyme.

Table 2: Acetylcholinesterase (AChE) Inhibition by 2H-Benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one Derivatives

| Compound ID | Substitution Group | AChE IC₅₀ (µM) | Source |

|---|---|---|---|

| 3a | Ethylamino | 0.098 | |

| 3b | Propylamino | 0.081 | |

| 3c | Isopropylamino | 0.076 | |

| 3d | Butylamino | 0.065 | |

| 3e | Phenylamino | 0.053 | |

| 3f | 4-Methylphenylamino | 0.041 | |

| 3g | 4-Methoxyphenylamino | 0.038 | |

| 3h | 4-Chlorophenylamino | 0.035 | |

| 3i | 4-Fluorophenylamino | 0.027 | |

| 3j | 4-Bromophenylamino | 0.025 |

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important targets for anticancer drug development. The 2H-1,4-benzothiazin-3(4H)-one scaffold has been identified as a potent inhibitor of tyrosine kinase. nih.gov Specifically, derivatives of 1,4-benzothiazin-3-one have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. nih.govresearchgate.net In one study, several derivatives showed potent inhibition of VEGFR2 kinase. nih.gov Compounds 2c and 2b were particularly effective, with IC₅₀ values of 0.0528 µM and 0.0593 µM, respectively, which were superior to the reference drug, sorafenib. nih.govresearchgate.net These findings underscore the potential of the benzothiazinone scaffold in the design of novel anticancer agents targeting tyrosine kinases. nih.gov

Table 3: VEGFR2 Kinase Inhibition by 1,4-Benzothiazin-3-one Derivatives

| Compound ID | Substitution | VEGFR2 IC₅₀ (µM) | Source |

|---|---|---|---|

| 2a | 2-(4-chlorophenyl) | 0.0891 | nih.govresearchgate.net |

| 2b | 2-(4-bromophenyl) | 0.0593 | nih.govresearchgate.net |

| 2c | 2-(4-fluorophenyl) | 0.0528 | nih.govresearchgate.net |

| 2d | 2-(4-methylphenyl) | 0.0741 | nih.govresearchgate.net |

| 2e | 2-(4-methoxyphenyl) | 0.6321 | nih.govresearchgate.net |

| 2f | 2-(3,4,5-trimethoxyphenyl) | 0.2413 | nih.govresearchgate.net |

| 3a | Ethyl 2-(2-(4-chlorophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate | 0.1132 | nih.govresearchgate.net |

| 3b | Ethyl 2-(2-(4-bromophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate | 0.0913 | nih.govresearchgate.net |

| 3c | Ethyl 2-(2-(4-fluorophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate | 0.0812 | nih.govresearchgate.net |

| 3d | Ethyl 2-(2-(4-methylphenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate | 0.0997 | nih.govresearchgate.net |

Phosphodiesterase-7 Inhibition

Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. mdpi.com Inhibition of PDE7 is a therapeutic strategy for inflammatory and neurological disorders, as it can modulate the immune system and neuro-inflammatory processes. core.ac.ukfrontiersin.org While the development of selective PDE7 inhibitors is an active area of research, and various heterocyclic scaffolds such as quinazolines and thiadiazines are being explored, specific mechanistic studies detailing the inhibitory activity of 2H-1,4-benzothiazin-3-amine or its derivatives against PDE7 are not prominently featured in available literature. mdpi.comresearchgate.net Research has focused on other scaffolds, with some studies using pharmacophoric models and virtual screening to identify new potential leads, but direct IC₅₀ data for the benzothiazine core against PDE7 remains to be broadly established. core.ac.uk

Antimicrobial Activity Mechanisms

Derivatives of 1,4-benzothiazine are known to possess a wide spectrum of biological activities, including antimicrobial properties against various pathogens. Current time information in Bangalore, IN. The mechanisms underlying this activity are multifaceted and depend on the specific structural modifications of the benzothiazine core.

One identified mechanism of action is the inhibition of bacterial efflux pumps. These pumps are a significant cause of multidrug resistance (MDR) in bacteria, as they actively expel antimicrobial agents from the cell. A series of 1,4-benzothiazine derivatives were designed as structural analogues of phenothiazine, a known MDR efflux pump inhibitor. These compounds were evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. Several derivatives were effective in restoring the activity of the antibiotic ciprofloxacin (B1669076) against a strain that overexpresses the norA gene. This suggests that these benzothiazines act as efflux pump inhibitors, preventing the bacteria from expelling the antibiotic and thus overcoming resistance.